molecular formula C18H24ClNO B7906455 Alnert

Alnert

Cat. No. B7906455
M. Wt: 305.8 g/mol
InChI Key: MEAHDXWXNNDSAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bifemelane hydrochloride is a diarylmethane.

Scientific Research Applications

  • STEM Applications in Science Education : A study on the effects of STEM applications, including Algodoo, on pre-service science teachers' problem-solving skills (Alan, Zengin, & Keçeci, 2019).

  • Breast Cancer Research : Research demonstrating that high aldehyde dehydrogenase activity (ALDH) in human mammary epithelial cells correlates with stem/progenitor properties and poor prognosis in breast carcinomas (Ginestier et al., 2007).

  • Artificial Life and AI : An exploration of artificial life (AL) with emphasis on animats, which are simulations of artificial animals or robots capable of surviving in unpredictable environments (Meyer, 1996).

  • Agricultural Science and Animal Breeding : A review of the applications of artificial insemination (Al) and multiple ovulation and embryo transfer (MOET) in sheep breeding, focusing on genetic improvement and welfare considerations (McKelvey, 1999).

  • Liver Health Assessment : An analysis of serum alanine aminotransferase (AL T) activity as an indicator of health and disease, endorsed by the American Association for the Study of Liver Diseases (Kim, Flamm, Di Bisceglie, & Bodenheimer, 2008).

  • Engineering Materials : Investigations into aluminum (Al) matrix composites reinforced with carbon nanotubes (CNTs), focusing on the mechanical properties and challenges in processing techniques (Mohammed & Chen, 2019).

  • Regenerative Medicine : The use of alginate/bone ECM hydrogels with incorporated skeletal stem cells and growth factors for bone regeneration in vivo (Gothard et al., 2015).

  • Algometry in Physical Therapy : A study on the reliability of clinical pressure-pain algometric measurements obtained on consecutive days for assessing muscle tenderness (Nussbaum & Downes, 1998).

  • Atomic Layer Deposition (ALD) Technology : A review of ALD, a vapor phase technique used for producing thin films with applications in various industrial and research areas (Johnson, Hultqvist, & Bent, 2014).

properties

IUPAC Name

4-(2-benzylphenoxy)butyl-methylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO.ClH/c1-19-13-7-8-14-20-18-12-6-5-11-17(18)15-16-9-3-2-4-10-16;/h2-6,9-12,19H,7-8,13-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAHDXWXNNDSAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH2+]CCCCOC1=CC=CC=C1CC2=CC=CC=C2.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

90293-01-9 (Parent)
Record name Bifemelane hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062232466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62232-46-6
Record name 1-Butanamine, N-methyl-4-[2-(phenylmethyl)phenoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62232-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bifemelane hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062232466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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